Calcium bicarbonate

Overview

Description

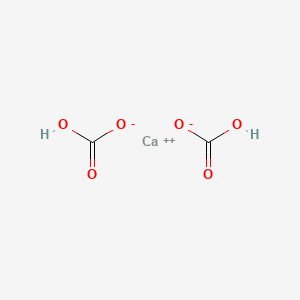

Calcium bicarbonate, also known as calcium hydrogen carbonate, is a chemical compound with the formula Ca(HCO₃)₂. It is a white crystalline solid that is highly soluble in water and does not typically exist in solid form in nature. Instead, it is found in aqueous solutions, primarily in hard water and limestone deposits . This compound plays a significant role in the natural water hardness and carbonate water systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium bicarbonate is formed when calcium carbonate reacts with water and carbon dioxide. The reaction can be represented as: [ \text{CaCO}_3 + \text{CO}_2 + \text{H}_2\text{O} \rightarrow \text{Ca(HCO}_3\text{)}_2 ] This reaction occurs naturally when rainwater, which is mildly acidic due to dissolved carbon dioxide, passes through limestone or chalk .

Industrial Production Methods: In industrial settings, this compound is typically prepared by dissolving calcium carbonate in water containing dissolved carbon dioxide. This method ensures the formation of a saturated this compound solution .

Types of Reactions:

Decomposition: On heating, this compound decomposes to form calcium carbonate, carbon dioxide, and water: [ \text{Ca(HCO}_3\text{)}_2 \rightarrow \text{CaCO}_3 + \text{CO}_2 + \text{H}_2\text{O} ]

Reaction with Acids: this compound reacts with hydrochloric acid to produce calcium chloride, carbon dioxide, and water: [ \text{Ca(HCO}_3\text{)}_2 + 2\text{HCl} \rightarrow \text{CaCl}_2 + 2\text{CO}_2 + 2\text{H}_2\text{O} ]

Common Reagents and Conditions:

Heat: Used in the decomposition reaction.

Hydrochloric Acid: Used in the reaction with acids.

Major Products:

- Calcium Carbonate

- Calcium Chloride

- Carbon Dioxide

- Water

Scientific Research Applications

Health and Nutrition

Calcium Supplementation:

Calcium bicarbonate serves as an effective calcium supplement, particularly important for individuals with dietary deficiencies. It is often utilized in formulations aimed at improving bone health and preventing osteoporosis. Research indicates that bicarbonate can positively influence calcium absorption and retention in the body, thereby reducing urinary calcium excretion and enhancing bone density in older adults .

Antacid Properties:

Due to its alkaline nature, this compound is commonly used as an antacid to neutralize stomach acid. This application is crucial for individuals suffering from acid reflux or indigestion. The compound reacts with gastric acid to form carbon dioxide and water, alleviating discomfort .

Clinical Applications:

In clinical settings, this compound has been studied for its potential to mitigate the effects of metabolic acidosis by acting as a buffer in blood plasma. This buffering capacity helps maintain physiological pH levels, which is essential for overall metabolic function .

Environmental Applications

Water Treatment:

this compound plays a vital role in water treatment processes. It is used to soften water by precipitating out unwanted minerals such as magnesium and calcium ions. This application is especially important in areas with hard water, contributing to improved water quality for both drinking and industrial purposes .

Soil pH Regulation:

In agriculture, this compound is employed to regulate soil pH levels. It acts as a buffering agent, preventing rapid fluctuations that could harm plant growth. By maintaining optimal pH conditions, it enhances nutrient availability in the soil .

Industrial Applications

Construction Materials:

this compound is integral to the construction industry, primarily through its role in producing lime (calcium oxide) when heated. Lime is essential for making cement and mortar, which are foundational materials in building construction . Additionally, its antacid properties are utilized to neutralize acidic conditions in construction sites.

Food Industry:

In food production, this compound is used as a leavening agent in baking products and as a calcium fortification source in various food items. Its role extends to being an ingredient in toothpastes and dietary supplements aimed at enhancing oral health .

Case Study 1: Bone Health Improvement

A study involving older adults demonstrated that supplementation with potassium bicarbonate (which includes this compound) significantly reduced urinary N-telopeptide levels, indicating decreased bone resorption over three months . This suggests that increasing dietary alkali content can mitigate age-related bone loss.

Case Study 2: Water Quality Enhancement

Research on water treatment processes highlighted the effectiveness of this compound in removing hardness from water sources. The study found that using this compound not only improved water quality but also reduced scaling in pipes and appliances .

Data Summary Table

| Application Area | Specific Use | Benefits/Outcomes |

|---|---|---|

| Health | Calcium supplementation | Improved bone density; reduced osteoporosis risk |

| Health | Antacid | Alleviates symptoms of acid reflux |

| Environmental | Water treatment | Softens hard water; improves quality |

| Environmental | Soil pH regulation | Enhances nutrient availability; supports plant growth |

| Industrial | Construction materials | Essential for cement production; neutralizes acidity |

| Food Industry | Leavening agent | Enhances texture and volume of baked goods |

Mechanism of Action

Calcium bicarbonate acts by neutralizing acids. In the stomach, it reacts with hydrochloric acid to form calcium chloride, carbon dioxide, and water, thereby increasing the pH and reducing acidity. This neutralization process also inhibits the action of pepsin, an enzyme involved in digestion .

Comparison with Similar Compounds

- Calcium Carbonate (CaCO₃): Unlike calcium bicarbonate, calcium carbonate is insoluble in water and is commonly found in rocks and shells .

- Magnesium Bicarbonate (Mg(HCO₃)₂): Similar to this compound but contains magnesium instead of calcium.

- Sodium Bicarbonate (NaHCO₃): Commonly known as baking soda, it is highly soluble in water and used in baking and as an antacid .

Uniqueness: this compound is unique due to its high solubility in water and its role in natural water systems and the carbon cycle. Its ability to form calcium carbonate upon decomposition makes it integral to the formation of stalactites and stalagmites in caves .

Biological Activity

Calcium bicarbonate, a compound formed from calcium and bicarbonate ions, plays a significant role in various biological processes. Its activity is particularly relevant in cellular signaling, antimicrobial properties, and physiological functions. This article delves into the biological activity of this compound, supported by recent research findings and case studies.

1. This compound in Cellular Signaling

Recent studies have highlighted the importance of this compound in cellular signaling pathways, particularly concerning mitochondrial function and ATP production. The bicarbonate ion acts as a signaling molecule that influences mitochondrial activities through soluble adenylyl cyclase (sAC) activation.

Key Findings:

- Mitochondrial ATP Production : this compound enhances ATP production in cardiac mitochondria by activating sAC, which generates cyclic AMP (cAMP). This process is crucial for meeting the energy demands of cells during varying physiological states .

- Complementary Signaling Mechanisms : The study suggests that calcium and bicarbonate signaling pathways work together to regulate ATP synthesis, highlighting their roles in energy homeostasis within cells .

2. Antimicrobial Properties of this compound

This compound exhibits notable antimicrobial activity under specific conditions. It does not function as a disinfectant at neutral pH but shows significant efficacy when subjected to high-voltage electric fields.

Case Study: CAC-717

- Formation and Efficacy : When this compound is treated with high voltage, it forms mesoscopic crystals known as CAC-717. At an alkaline pH of 12.4, this solution demonstrates potent antimicrobial effects against various pathogens, including viruses and prions .

- Virucidal Activity : Research indicates that CAC-717 can reduce the viral load of SARS-CoV-2 by 3.6 to 4.4 log10, showcasing its potential as a virucidal agent against multiple viral strains .

3. Physiological Functions and Applications

This compound serves various physiological roles in the body, particularly in maintaining acid-base balance and influencing digestive health.

Therapeutic Applications:

- Antacid Properties : this compound acts as an effective antacid for treating conditions like gastroesophageal reflux disease (GERD). It helps neutralize stomach acid, providing relief from heartburn symptoms .

- Calcium Supplementation : As a source of calcium, it contributes to bone health and metabolic functions, making it a valuable dietary supplement .

4. Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with other bicarbonates such as sodium bicarbonate.

| Property | This compound | Sodium Bicarbonate |

|---|---|---|

| pH Level | Neutral (7) | Alkaline (8.4) |

| Antimicrobial Activity | High under alkaline conditions | Moderate at neutral pH |

| Primary Use | Calcium supplementation | Antacid for heartburn |

| ATP Production Influence | Significant | Minimal |

5. Conclusion

This compound is a compound with diverse biological activities that extend beyond its role as a dietary supplement. Its ability to influence cellular signaling pathways related to ATP production and its antimicrobial properties under specific conditions make it a compound of interest in both clinical and research settings. Ongoing studies will likely continue to uncover its potential applications in medicine and health.

Q & A

Basic Research Questions

Q. What are the primary methods for synthesizing calcium bicarbonate in laboratory settings, and how do reaction conditions influence yield?

this compound is synthesized by reacting calcium carbonate with carbonic acid under controlled CO₂ pressure, following: Excess CO₂ must be bubbled through an aqueous suspension of CaCO₃ until full dissolution. Due to its instability in solid form, this compound can only be maintained in solution, requiring strict control of pH (5.6–8.4) and temperature (<30°C) to prevent reversion to CaCO₃ .

Q. Why is this compound unstable in solid form, and how does this affect experimental storage protocols?

this compound is thermodynamically unstable as a solid due to rapid dehydration and reversion to CaCO₃ and CO₂. Researchers must prepare it in situ and use it immediately. Storage in closed containers is avoided to prevent pressure buildup from CO₂ release .

Q. What analytical techniques are suitable for quantifying bicarbonate ions in this compound solutions?

Titration using strong acids (e.g., HCl) with pH indicators (e.g., phenolphthalein) is standard. For precise equilibrium studies, potentiometric titration or ion chromatography is recommended. Complexometric titration with EDTA can quantify Ca²⁺ to infer bicarbonate levels indirectly .

Q. How does this compound interact with acids, and what are the implications for neutralization experiments?

this compound reacts with acids (e.g., HCl) to form calcium salts, water, and CO₂: This reaction is critical in environmental studies (e.g., soil acid neutralization) and requires monitoring CO₂ efflux to avoid experimental inaccuracies .

Q. What role does this compound play in natural water systems, and how is its concentration measured in hydrogeological studies?

In groundwater, this compound dominates in carbonate-rich aquifers. Piper diagrams and ion-selective electrodes are used to classify water types and quantify HCO₃⁻. Field measurements often employ alkalinity tests, while lab analyses use ICP-MS for trace Ca²⁺ and HCO₃⁻ .

Advanced Research Questions

Q. How does bicarbonate concentration ([HCO₃⁻]) modulate calcium release from bone in metabolic acidosis, and what experimental models validate this?

In vitro studies using neonatal mouse calvariae show that lower [HCO₃⁻] at constant pH increases net calcium efflux (JCa) from bone. Metabolic acidosis models (reduced [HCO₃⁻]) induce greater JCa than respiratory acidosis (normal [HCO₃⁻]). Osteoclastic inhibitors (e.g., calcitonin) do not alter this relationship, suggesting [HCO₃⁻] directly regulates bone resorption .

Q. What experimental designs optimize this compound synthesis from calcium sulfate and ammonium bicarbonate?

Response surface methodology (RSM) with central composite design identifies optimal parameters:

- Carbon-to-sulfur ratio (2.10)

- Temperature (320.35 K)

- Stirring speed (337.31 rpm)

- [NH₄HCO₃] (1.75 mol·L⁻¹) This yields 99.7% conversion to vaterite-phase CaCO₃, validated via XRD and SEM .

Q. How do contradictory findings on bicarbonate therapy for chronic kidney disease (CKD) inform clinical trial design?

While bicarbonate supplementation in CKD improves protein metabolism and reduces PTH, trials (n=117) lack power to assess hard endpoints (e.g., hospitalization). Future studies should prioritize stratified randomization by baseline acidosis severity and integrate bone turnover markers (e.g., CTX) to resolve heterogeneity .

Q. What mechanisms explain this compound’s role in coral reef dissolution under ocean acidification?

Elevated CO₂ lowers oceanic pH, shifting carbonate equilibrium: This dissolves coral skeletons, reducing reef structural integrity. In situ mesocosm experiments show pH <7.8 decreases calcification rates by 30–50%, validated via alkalinity anomaly techniques .

Q. How do this compound complexes affect carbonate equilibrium in supersaturated solutions?

Titration and constant-composition methods reveal that Ca²⁺-HCO₃⁻ ion pairs reduce effective carbonate activity, lowering calcite saturation indices. At 34°C and P(CO₂)=0.101 atm, calcite growth rates follow a parabolic rate law (surface-controlled), with rate constants (k) ranging 1.2–4.7 ×10⁻⁸ mol·cm⁻²·min⁻¹ .

Properties

IUPAC Name |

calcium;hydrogen carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O3.Ca/c2*2-1(3)4;/h2*(H2,2,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKWPZUCBCARRDP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(O)[O-].C(=O)(O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2CaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50893964 | |

| Record name | Calcium bicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3983-19-5 | |

| Record name | Calcium bicarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003983195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium bicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | calcium;hydrogen carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM BICARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PRA4BLM2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.